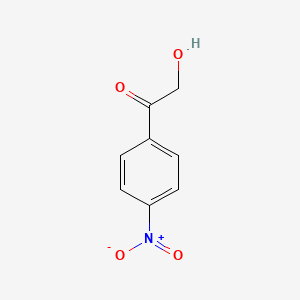

2-Hydroxy-1-(4-nitrophenyl)ethanone

CAS No.: 64611-67-2

Cat. No.: VC1970215

Molecular Formula: C8H7NO4

Molecular Weight: 181.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64611-67-2 |

|---|---|

| Molecular Formula | C8H7NO4 |

| Molecular Weight | 181.15 g/mol |

| IUPAC Name | 2-hydroxy-1-(4-nitrophenyl)ethanone |

| Standard InChI | InChI=1S/C8H7NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,10H,5H2 |

| Standard InChI Key | DRGHCHSDUDQWHJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)CO)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)CO)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

2-Hydroxy-1-(4-nitrophenyl)ethanone features a distinctive molecular architecture characterized by specific functional groups that define its chemical behavior:

-

A hydroxyl group and a nitro group attached to a phenyl ring

-

The nitro group positioned at the para position relative to the carbonyl group

-

A planar structure that is stabilized by intramolecular hydrogen bonding

This molecular arrangement significantly influences the compound's reactivity and interactions with various chemical entities. The presence of both the hydroxyl and carbonyl groups allows it to act as an effective electron donor to metal centers, which is crucial for applications in catalysis and material development.

Structural Characterization

The structural configuration of 2-Hydroxy-1-(4-nitrophenyl)ethanone can be characterized by the following spectroscopic data:

NMR analysis of related bromide derivatives shows characteristic peaks that can be used to identify the structure:

NMR (CDCl3) δ ppm: 2.06 (d, 3 H), 5.23 (q. 1 H), 7.60 (d, 2 H), 8.20 (d, 2 H)

Chelating Properties

One of the most notable chemical properties of 2-Hydroxy-1-(4-nitrophenyl)ethanone is its ability to form stable complexes with metal ions. The presence of both hydroxyl and carbonyl groups creates effective chelating sites that can coordinate with various metal centers. This property is particularly valuable in:

-

Catalytic applications

-

Development of new materials

-

Coordination chemistry research

-

Potential applications in metal extraction or sensing

Physical Properties

2-Hydroxy-1-(4-nitrophenyl)ethanone possesses distinct physical characteristics that are essential to understand for its handling, storage, and application. These properties are summarized in Table 1.

Table 1: Physical Properties of 2-Hydroxy-1-(4-nitrophenyl)ethanone

These physical properties are important considerations for researchers and manufacturers working with this compound, particularly when designing purification methods, formulation strategies, or determining appropriate storage conditions.

Synthesis Methods

Several synthetic routes have been developed for preparing 2-Hydroxy-1-(4-nitrophenyl)ethanone, demonstrating its importance as a chemical building block. The synthesis methods vary in their approach, reagents, and reaction conditions.

Reduction-Based Synthesis

One approach involves the reduction of p-nitroacetophenone followed by bromination:

-

Dissolution of p-nitroacetophenone in ethanol

-

Addition of sodium borohydride under ice cooling

-

Stirring at room temperature for 2 hours

-

Addition of hydrochloric acid to terminate the reaction

-

Concentration under reduced pressure and extraction with ether

-

Further processing with phosphorus tribromide in methylene chloride

Oxidation Method

Another synthetic method involves the use of oxone in a water/acetonitrile mixture:

-

Preparation of acetonitrile/water (1:1 v/v) mixture

-

Addition of starting compounds

-

Heating at reflux with incremental introduction of oxone

-

Monitoring reaction progress through TLC analysis

-

Extraction with ethyl acetate after completion

Base-Catalyzed Synthesis

A base-catalyzed approach has also been documented:

-

Mixing of reactants in methanol

-

Addition of 20% NaOH as a catalyst

-

Stirring at room temperature for 24 hours

-

Precipitation of the product in ice cold water

Biological Activity and Applications

2-Hydroxy-1-(4-nitrophenyl)ethanone exhibits several potential biological activities that make it valuable for pharmaceutical and medicinal chemistry applications.

Pharmaceutical Applications

The compound has been investigated for its potential pharmacological properties:

-

Its nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components

-

The hydroxyl group allows for hydrogen bonding interactions with proteins, influencing their activity and function

-

Derivatives of this compound may exhibit antibacterial and anticancer activities

Product Family Classification

The compound is categorized as a Protein Degrader Building Block, suggesting its potential utility in targeted protein degradation research, an emerging area in drug discovery .

Comparison with Similar Compounds

2-Hydroxy-1-(4-nitrophenyl)ethanone shares structural similarities with several related compounds. Understanding these relationships helps to contextualize its chemical behavior and potential applications.

Table 2: Comparison of 2-Hydroxy-1-(4-nitrophenyl)ethanone with Related Compounds

These structural relationships are important for predicting chemical reactivity patterns and potential biological activities. The similarity scores provide a quantitative measure of structural relatedness, which can be valuable for structure-activity relationship studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume